4'-((3-Amino-9-acridinyl)amino)methanesulfonanilide
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Overview
Description
N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide typically involves the reaction of 3-amino-9-acridinylamine with 4-nitrophenylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit topoisomerase enzymes.
Industry: Used in the development of dyes and fluorescent materials for visualization of biomolecules
Mechanism of Action
The mechanism of action of N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication .
Comparison with Similar Compounds
Similar Compounds
Amsacrine (m-AMSA): Another acridine derivative known for its anticancer properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential as a DNA intercalator and topoisomerase inhibitor.
Triazoloacridone (C-1305): Known for its anticancer activity and ability to inhibit topoisomerase enzymes.
Uniqueness
N-[4-[(3-amino-9-acridinyl)amino]phenyl]methanesulfonamide is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase enzymes. This makes it a promising candidate for further research in anticancer therapies .
Properties
CAS No. |
58658-27-8 |
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Molecular Formula |
C20H18N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-[(3-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChI Key |
CQFJFCMYVJHOHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N |
Origin of Product |
United States |
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